2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15926711
InChI: InChI=1S/C13H9F3O2/c14-13(15,16)10-4-5-11-8(6-10)2-1-3-9(11)7-12(17)18/h1-6H,7H2,(H,17,18)
SMILES:
Molecular Formula: C13H9F3O2
Molecular Weight: 254.20 g/mol

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid

CAS No.:

Cat. No.: VC15926711

Molecular Formula: C13H9F3O2

Molecular Weight: 254.20 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid -

Specification

Molecular Formula C13H9F3O2
Molecular Weight 254.20 g/mol
IUPAC Name 2-[6-(trifluoromethyl)naphthalen-1-yl]acetic acid
Standard InChI InChI=1S/C13H9F3O2/c14-13(15,16)10-4-5-11-8(6-10)2-1-3-9(11)7-12(17)18/h1-6H,7H2,(H,17,18)
Standard InChI Key BITOZJMMXWRMNV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CC(=O)O

Introduction

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid is a complex organic compound featuring a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety. This unique structural combination enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid can be achieved through various chemical reactions. A common method involves the reaction of 1-bromo-6-trifluoromethylnaphthalene with sodium acetate in the presence of palladium catalysts, facilitating the formation of the acetic acid moiety through a cross-coupling reaction.

Chemical Reactivity

The compound's chemical reactivity is primarily attributed to its carboxylic acid functional group and the trifluoromethyl moiety. Common reactions include esterification, amidation, and other transformations that typically require specific conditions such as temperature, solvent choice, and catalysts.

Biological Activity and Applications

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid is notable for its potential applications in pharmaceuticals and materials science. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and interaction with biological systems. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.

Application AreaDescription
PharmaceuticalsPotential drug candidate due to enhanced lipophilicity and biological activity
Materials ScienceUtilized in the development of new materials with unique properties

Research Findings and Future Directions

Research on 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid focuses on understanding its pharmacodynamics and pharmacokinetics. Studies have shown that compounds containing trifluoromethyl groups often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts, impacting their efficacy as drugs.

Future research directions include exploring its interactions with biological systems and further optimizing its synthesis methods to improve yield and purity. Additionally, investigating its potential applications in various fields, such as cancer treatment or neurological disorders, could provide valuable insights into its therapeutic potential.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2-Naphthylacetic AcidNaphthalene ring with an acetic acid groupKnown for plant growth regulation
1-Naphthylacetic AcidNaphthalene ring with an acetic acid groupExhibits auxin-like activity in plants
6-TrifluoromethylnaphthaleneNaphthalene with a trifluoromethyl groupPotential applications in pharmaceuticals
Trifluoroacetic AcidSimple carboxylic acid with trifluoro groupsStrong acidity; used in peptide synthesis

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